Dichloro(chloromethyl)(4-methylphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(chloromethyl)(4-methylphenyl)silane is a chemical compound with the molecular formula C8H9Cl3Si. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro(chloromethyl)(4-methylphenyl)silane can be synthesized through the reaction of chloromethylsilane with 4-methylphenylsilane under specific conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(chloromethyl)(4-methylphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other groups through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form silanols and reduction to form silanes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Water: Hydrolysis reactions typically involve water as the reactant.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) are used in oxidation and reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as aminosilanes or alkoxysilanes are formed.
Hydrolysis Products: Silanols and hydrochloric acid are the primary products.
Oxidation and Reduction Products: Silanols and silanes are formed through oxidation and reduction, respectively.
Wissenschaftliche Forschungsanwendungen
Dichloro(chloromethyl)(4-methylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism by which dichloro(chloromethyl)(4-methylphenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form covalent bonds with nucleophilic groups in biomolecules, leading to modifications in their structure and function. The pathways involved in these interactions include nucleophilic substitution and hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the 4-methylphenyl group.
Chloromethylsilane: Contains only one chlorine atom and lacks the 4-methylphenyl group.
Methylphenylsilane: Lacks the chlorine atoms present in dichloro(chloromethyl)(4-methylphenyl)silane.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the 4-methylphenyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
879409-34-4 |
---|---|
Molekularformel |
C8H9Cl3Si |
Molekulargewicht |
239.6 g/mol |
IUPAC-Name |
dichloro-(chloromethyl)-(4-methylphenyl)silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
PXGSIKDKSHYWDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Si](CCl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.